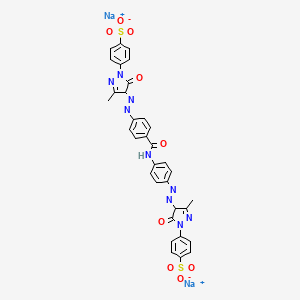
Trimethylsilyl 3-trimethylsilylmethylcrotonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethylsilyl 3-trimethylsilylmethylcrotonate is an organic compound with the molecular formula C11H24O2Si2. It is characterized by the presence of two trimethylsilyl groups attached to a crotonate structure. This compound is often used in organic synthesis due to its unique properties, such as increased volatility and stability, which are imparted by the trimethylsilyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 3-trimethylsilylmethylcrotonate typically involves the esterification of 3-methyl-4-(trimethylsilyl)-2-butenoic acid with trimethylsilyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include anhydrous solvents and an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
Trimethylsilyl 3-trimethylsilylmethylcrotonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove trimethylsilyl groups.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the trimethylsilyl groups.
科学研究应用
Trimethylsilyl 3-trimethylsilylmethylcrotonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of hydroxyl groups and as a precursor for other chemical compounds.
Biology: Utilized in the modification of biomolecules to enhance their stability and volatility for analytical techniques like gas chromatography-mass spectrometry (GC-MS).
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism by which Trimethylsilyl 3-trimethylsilylmethylcrotonate exerts its effects is primarily through the modification of molecular structures. The trimethylsilyl groups can protect reactive sites on molecules, making them less susceptible to unwanted reactions. This protection is particularly useful in multi-step synthesis processes where selective reactivity is required. The compound can also enhance the volatility of molecules, making them more amenable to analysis by techniques such as GC-MS.
相似化合物的比较
Similar Compounds
Trimethylsilyl chloride:
Trimethylsilyl acetate: Another ester with similar protective properties.
Trimethylsilyl trifluoromethanesulfonate: Used for silylation reactions in organic synthesis.
Uniqueness
Trimethylsilyl 3-trimethylsilylmethylcrotonate is unique due to its dual trimethylsilyl groups attached to a crotonate structure. This dual functionality provides enhanced stability and reactivity compared to compounds with a single trimethylsilyl group. Its specific structure makes it particularly useful in applications requiring selective protection and increased volatility.
属性
分子式 |
C11H24O2Si2 |
|---|---|
分子量 |
244.48 g/mol |
IUPAC 名称 |
trimethylsilyl (E)-3-methyl-4-trimethylsilylbut-2-enoate |
InChI |
InChI=1S/C11H24O2Si2/c1-10(9-14(2,3)4)8-11(12)13-15(5,6)7/h8H,9H2,1-7H3/b10-8+ |
InChI 键 |
QCGGJRHSTCBUNL-CSKARUKUSA-N |
手性 SMILES |
C/C(=C\C(=O)O[Si](C)(C)C)/C[Si](C)(C)C |
规范 SMILES |
CC(=CC(=O)O[Si](C)(C)C)C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(Z)-heptan-2-ylideneamino]-4-nitrobenzenesulfonamide](/img/structure/B13804745.png)
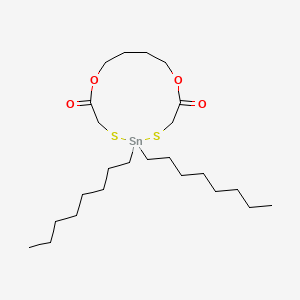
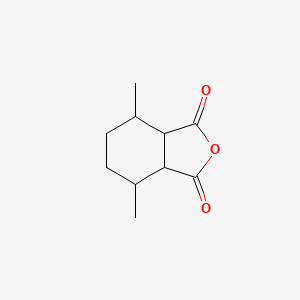
![(1S,3Z)-3-{2-[(1R,4E,7aR)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl acetate](/img/structure/B13804758.png)
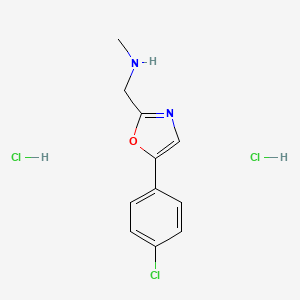
![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B13804788.png)
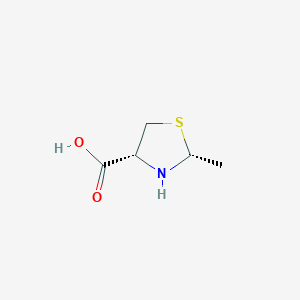
![(1S,2R,4S,8R,9S,11S,12R,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13804799.png)
![Azepino[4,5-b]indole-5-carboxylic acid, 9-amino-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B13804807.png)


![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13804818.png)

